Alfuzosin, (S)-
Overview
Description
Alfuzosin, (S)- is a stereoisomer of alfuzosin, a medication belonging to the alpha-1 adrenergic receptor antagonist class. It is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. Alfuzosin works by relaxing the muscles in the prostate and bladder neck, facilitating easier urination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alfuzosin involves several key steps. One common synthetic route starts with the nitration of veratraldehyde to produce 6-nitroveratraldehyde. This compound is then oxidized to the corresponding acid, followed by halogenation with thionyl chloride and subsequent amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced using the Béchamp reduction method to obtain 2-amino-4,5-dimethoxybenzamide. This intermediate reacts with urea to form 6,7-dimethoxyquinazoline-2,4-dione .
Industrial Production Methods
Industrial production of alfuzosin typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Alfuzosin undergoes various chemical reactions, including:
Oxidation: Alfuzosin can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Alfuzosin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used in the Béchamp reduction.
Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates leading to the final product, alfuzosin. Each step in the synthesis is carefully controlled to ensure the desired stereochemistry and purity .
Scientific Research Applications
Alfuzosin has several scientific research applications:
Chemistry: Used as a model compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: Investigated for its effects on smooth muscle relaxation and urinary tract function.
Medicine: Widely used in clinical research for the treatment of benign prostatic hyperplasia and related urinary conditions.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
Alfuzosin exerts its effects by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for benign prostatic hyperplasia.
Terazosin: Similar in function but with different pharmacokinetic properties.
Doxazosin: Also used for hypertension and benign prostatic hyperplasia.
Uniqueness
Alfuzosin is unique due to its high uroselectivity, meaning it preferentially targets the urinary tract, resulting in fewer systemic side effects compared to other alpha-1 blockers. This makes it a preferred choice for patients with benign prostatic hyperplasia .
Properties
IUPAC Name |
(2S)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)[C@@H]1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123739-70-8 | |
Record name | Alfuzosin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123739708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALFUZOSIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAT158X947 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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